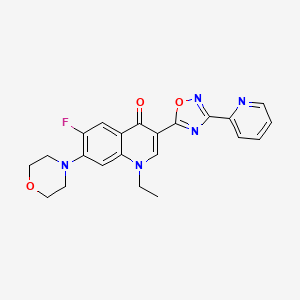
1-ethyl-6-fluoro-7-morpholino-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-6-fluoro-7-morpholino-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-6-fluoro-7-morpholino-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-6-fluoro-7-morpholino-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound, alongside its derivatives, represents a significant area of interest in the synthesis of fluorinated quinolinecarboxylic acids and their transformation into various heterocyclic structures. For instance, Nosova et al. (2002) synthesized ethyl esters of this compound by interacting quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid, demonstrating a method to cyclize these esters into 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives Nosova et al., 2002.
Biological Activities and Applications
The compound and its related structures have been explored for their potential biological activities. Stefancich et al. (1985) described the synthesis of a related compound, showcasing its high broad-spectrum antibacterial activities. This work highlights the potential of such fluorinated compounds in developing new antibacterial agents Stefancich et al., 1985. Moreover, Taguchi et al. (1994) synthesized a series of tetracyclic quinolone antibacterials with potent activity against Gram-positive and Gram-negative bacteria, indicating the compound's relevance in antibiotic research Taguchi et al., 1994.
Chemical Properties and Reactivity
The chemical properties and reactivity of such compounds have also been investigated, with research into the synthesis of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives providing insights into structure-activity relationships. Lucas et al. (2011) conducted studies on the selectivity of aldosterone synthase inhibitors, offering valuable information for drug development targeting hyperaldosteronism and related conditions Lucas et al., 2011.
Photocatalytic and Fluorescence Applications
Furthermore, Gao et al. (2020) developed a PIFA-mediated Hofmann reaction of o-(pyridin-2-yl)aryl amides, leading to the synthesis of photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. This demonstrates the compound's potential application in developing new organic fluorophores for photocatalysis Gao et al., 2020.
properties
IUPAC Name |
1-ethyl-6-fluoro-7-morpholin-4-yl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-2-27-13-15(22-25-21(26-31-22)17-5-3-4-6-24-17)20(29)14-11-16(23)19(12-18(14)27)28-7-9-30-10-8-28/h3-6,11-13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRLWQUQLJDTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-fluoro-7-morpholino-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2704829.png)
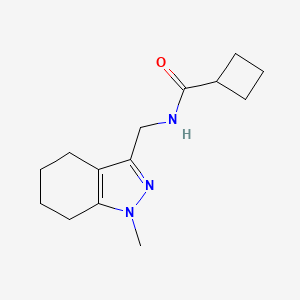
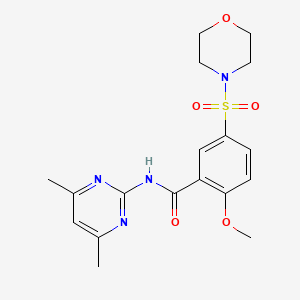

![[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine](/img/structure/B2704836.png)
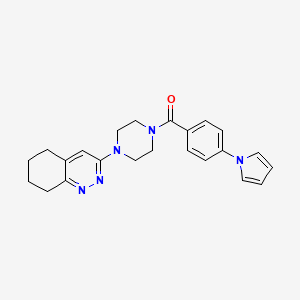
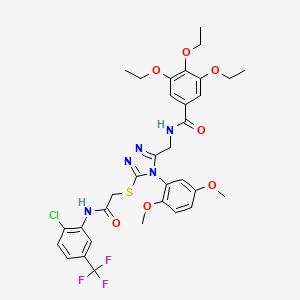
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2704841.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2704843.png)

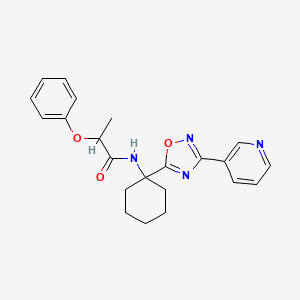
![2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704849.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2704851.png)
![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)